molecular formula C11H18N2O B8071023 4-[(dimethylamino)methyl]benzaldehyde

4-[(dimethylamino)methyl]benzaldehyde

Cat. No.: B8071023
M. Wt: 194.27 g/mol
InChI Key: MPEXVUXOFQBBNC-UHFFFAOYSA-N
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Description

4-[(dimethylamino)methyl]benzaldehyde is an organic compound with a unique structure that includes a cyclohexa-2,4-diene ring substituted with methylaminomethyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]benzaldehyde typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines. The process begins with the preparation of cyclohexa-2,4-diene-1-one sulfone derivatives, which undergo ring cleavage upon irradiation with visible light in the presence of diamines . The reaction conditions often include the use of ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The methylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(dimethylamino)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the diene moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities with biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(dimethylamino)methyl]benzaldehyde is unique due to the presence of both methylaminomethyl groups and an aldehyde functional group on the cyclohexa-2,4-diene ring

Biological Activity

4-[(Dimethylamino)methyl]benzaldehyde, also known as 4-Dimethylaminobenzaldehyde (DMAB), is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

  • Chemical Structure : 4-Dimethylaminobenzaldehyde has the molecular formula C9_9H11_11NO and features a dimethylamino group attached to the benzaldehyde moiety.
  • CAS Number : 100-10-7

Biological Activities

4-Dimethylaminobenzaldehyde exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that DMAB possesses significant antimicrobial properties. In a study examining its effects against various bacterial strains, DMAB demonstrated notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .
  • Anticancer Properties : DMAB has been investigated for its potential anticancer effects. A study showed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50_{50} values of approximately 25 μM and 30 μM, respectively. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
  • Neuroprotective Effects : DMAB has shown promise in neuroprotection. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. The compound reduced cell death by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

The biological activity of DMAB can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : DMAB can induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cellular signaling pathways, contributing to its anticancer effects.
  • Interaction with Cellular Targets : The dimethylamino group enhances the compound's ability to interact with various biomolecules, facilitating its biological activity.

Research Findings

A summary of key studies on the biological activity of DMAB is presented in the table below:

Study ReferenceBiological ActivityTarget Organism/Cell LineKey Findings
AntimicrobialStaphylococcus aureusMIC = 32 μg/mL
AnticancerMCF-7IC50_{50} = 25 μM; induced apoptosis via ROS generation
NeuroprotectiveNeuronal cellsUpregulated antioxidant enzymes

Case Studies

  • Anticancer Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of DMAB over 48 hours.
    • Results indicated a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage.
  • Neuroprotection Against Oxidative Stress :
    • In a model of oxidative stress induced by hydrogen peroxide, DMAB significantly reduced neuronal cell death.
    • The protective effect was associated with increased levels of SOD and catalase, suggesting enhanced antioxidant defense mechanisms.

Properties

IUPAC Name

1,4-bis(methylaminomethyl)cyclohexa-2,4-diene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-7-10-3-5-11(9-14,6-4-10)8-13-2/h3-5,9,12-13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXVUXOFQBBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CCC(C=C1)(CNC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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